Hexa-2,4-dienedial
Overview
Description
Hexa-2,4-dienedial, also known as (E,E)-2,4-Hexadienedial, is an organic compound with the molecular formula C6H6O2. It belongs to the class of medium-chain aldehydes and is characterized by the presence of two conjugated double bonds and two aldehyde groups. This compound is also referred to as muconaldehyde or muconic dialdehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-2,4-dienedial can be synthesized through the oxidation of benzene using titanium dioxide (TiO2) as a photocatalyst . The reaction involves the formation of intermediate products, which are subsequently converted to this compound under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced through similar oxidation processes, often involving advanced catalytic systems to ensure high yield and purity. The reaction conditions typically include specific temperature and pressure settings to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-dienedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Addition Reactions: It participates in addition reactions with nucleophiles, such as amines and thiols.
Cycloaddition Reactions: this compound can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Nucleophiles like ammonia (NH3) and hydrogen sulfide (H2S) are employed.
Cycloaddition Reactions: Diels-Alder reactions typically require elevated temperatures and the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition Reactions: Corresponding amines and thiols.
Cycloaddition Reactions: Cyclic compounds.
Scientific Research Applications
Hexa-2,4-dienedial has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the development of novel drugs and treatments.
Industry: this compound is utilized in the manufacture of perfumes and other fragrance products.
Mechanism of Action
The mechanism of action of hexa-2,4-dienedial involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophilic sites on proteins and DNA, leading to potential cellular damage and oxidative stress . The formation of these adducts can disrupt normal cellular functions and trigger signaling pathways involved in stress responses and apoptosis .
Comparison with Similar Compounds
Hexa-2,4-dienedial is unique due to its conjugated double bonds and dual aldehyde groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2,4-Hexadienal: This compound has a similar structure but lacks the second aldehyde group, resulting in different reactivity and applications.
Muconic Acid: A related compound with carboxylic acid groups instead of aldehyde groups, used in the production of polymers and resins.
Sorbic Aldehyde: Another similar compound with applications in food preservation and antimicrobial treatments.
Properties
IUPAC Name |
hexa-2,4-dienedial | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCAAPXLWRAESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878888 | |
Record name | E,Z-2,4-Hexadienedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3249-28-3, 53042-85-6 | |
Record name | Muconaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3249-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E,Z-2,4-Hexadienedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.